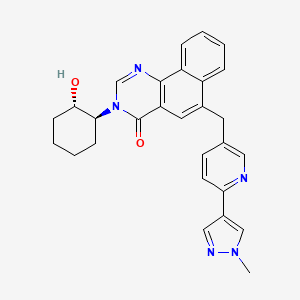![molecular formula C23H29IO5 B10770330 [125I]-I-Bop](/img/structure/B10770330.png)
[125I]-I-Bop
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[125I]BOP, also known as [125I]-I-BOP, is a synthetic organic compound used primarily as a radioligand in scientific research. It is a derivative of thromboxane A2/prostaglandin H2 and is labeled with iodine-125, a radioactive isotope. This compound is utilized in various biochemical and pharmacological studies to investigate the binding characteristics and functions of thromboxane A2 receptors .
Preparation Methods
The synthesis of [125I]BOP involves the iodination of a precursor compound with iodine-125. The precursor is typically a derivative of thromboxane A2, which undergoes a series of chemical reactions to introduce the radioactive iodine. The reaction conditions often include the use of oxidizing agents to facilitate the incorporation of iodine-125 into the molecular structure
Chemical Reactions Analysis
[125I]BOP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in studying the oxidative metabolism of thromboxane A2.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, altering its binding properties.
Substitution: The iodine-125 atom can be substituted with other isotopes or functional groups to create analogs for comparative studies.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure of thromboxane A2 .
Scientific Research Applications
[125I]BOP is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Receptor Binding Studies: It is used as a radioligand to study the binding characteristics of thromboxane A2 receptors in various tissues, including platelets and vascular smooth muscle.
Pharmacological Research: The compound helps in understanding the pharmacodynamics and pharmacokinetics of thromboxane A2 receptor agonists and antagonists.
Biochemical Assays: [125I]BOP is employed in assays to measure the activity of thromboxane A2 receptors and to investigate the effects of different compounds on these receptors.
Medical Research: It is used in studies related to cardiovascular diseases, where thromboxane A2 plays a significant role in platelet aggregation and vasoconstriction.
Mechanism of Action
The mechanism of action of [125I]BOP involves its binding to thromboxane A2 receptors. Upon binding, it mimics the effects of thromboxane A2, leading to the activation of intracellular signaling pathways. This activation results in various physiological responses, such as platelet aggregation and vasoconstriction . The molecular targets of [125I]BOP are primarily the thromboxane A2 receptors, which are G-protein-coupled receptors involved in the regulation of vascular tone and platelet function .
Comparison with Similar Compounds
[125I]BOP is unique due to its radioactive labeling with iodine-125, which allows for precise tracking and quantification in experimental studies. Similar compounds include:
[3H]-U46619: A tritiated analog of thromboxane A2 used in receptor binding studies.
I-PTA-OH: Another thromboxane A2 receptor agonist used in comparative studies to evaluate the potency and efficacy of different ligands.
These compounds share similar applications in receptor binding and pharmacological research but differ in their labeling and specific binding characteristics.
Properties
Molecular Formula |
C23H29IO5 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(E)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-(125I)iodanylphenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1+,12-9+/t17-,19-,20-,21+,22-/m1/s1/i24-2 |
InChI Key |
UYFMSCHBODMWON-ZKBYQGIHSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C/CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)[125I])O |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E,6E,8E)-10-[[(3R,4S,5R,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B10770258.png)
![1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl]-3-[4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenyl]urea](/img/structure/B10770260.png)
![2-[(1E,3E,5Z)-5-[1-[6-[[(5S)-5-[[2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,13S,19S,22S,25S,28S,31R,34S,37R,42R,45S)-42-[[(2S)-2-[[2-[[(2S)-2-acetamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-25-benzyl-22-(3-carbamimidamidopropyl)-28-(2-carboxyethyl)-4-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-34-(1H-indol-3-ylmethyl)-2,5,8,14,20,23,26,29,32,35,43,46-dodecaoxo-39,40,49,50-tetrathia-3,6,9,15,21,24,27,30,33,36,44,47-dodecazatetracyclo[29.16.4.09,13.015,19]henpentacontane-37-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-amino-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3-methyl-1,3-bis(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10770274.png)

![(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10770286.png)
![6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methyl-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10770293.png)
![1-[5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-{[2-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl]ethen-1-amine](/img/structure/B10770294.png)

![[2-amino-4-[2-chloro-4-(3-phenoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B10770300.png)
![3-[4-(4-Bromophenyl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10770308.png)
![(2R)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B10770312.png)
![(E,3R,5S)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770319.png)
![3-[2-(4-Phenylphenyl)ethyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10770332.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B10770337.png)
